![molecular formula C15H11NO3S B3732161 7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3732161.png)
7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
Overview
Description
7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one, also known as MTOB, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in cancer research. MTOB has been found to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is not fully understood, but it has been suggested that it may inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a role in glycolysis and other cellular processes. Inhibition of GAPDH may lead to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has been shown to have a variety of biochemical and physiological effects in cancer cells, including inhibition of glycolysis, activation of AMP-activated protein kinase (AMPK), and induction of oxidative stress. In addition, 7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has been found to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Advantages and Limitations for Lab Experiments
One advantage of using 7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that 7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one may have off-target effects on other cellular processes, which could complicate data interpretation.
Future Directions
There are several potential future directions for research on 7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one. One area of interest is the development of 7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one analogs with improved potency and selectivity for GAPDH inhibition. Another area of focus is the investigation of the potential use of 7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one as an adjuvant therapy in combination with other cancer treatments, such as chemotherapy and immunotherapy. Finally, further studies are needed to fully elucidate the mechanism of action of 7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one and its potential effects on other cellular processes.
Scientific Research Applications
7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. In addition, 7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
3-[(Z)-2-hydroxy-2-thiophen-2-ylethenyl]-7-methyl-1,4-benzoxazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c1-9-4-5-10-13(7-9)19-15(18)11(16-10)8-12(17)14-3-2-6-20-14/h2-8,17H,1H3/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHUKMDVWXXMSN-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=O)O2)C=C(C3=CC=CS3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(C(=O)O2)/C=C(/C3=CC=CS3)\O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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